JNK3 Kinase Inhibition: 2-Methoxybenzyl Analog Achieves Sub-100 nM Potency Without Aminopyrimidine Auxophore
In a congeneric series of 2-aminothiazole-acetamide JNK3 inhibitors, the 2-methoxybenzyl-substituted compound (CAS 1226427-20-8) exhibited an IC₅₀ of 85 nM against recombinant human JNK3 in a radiometric filtration assay, while the closely related N-(4-morpholinophenyl) analog (CAS 1226440-26-1) showed a 4.7-fold weaker IC₅₀ of 400 nM under identical assay conditions [1]. The 2-methoxybenzyl derivative also demonstrated 22-fold selectivity for JNK3 over p38α MAPK (IC₅₀ = 1.9 µM), a window that is critical for minimizing confounding anti-inflammatory off-target effects in neurodegenerative disease models [2].
| Evidence Dimension | JNK3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 85 nM |
| Comparator Or Baseline | N-(4-morpholinophenyl) analog (CAS 1226440-26-1): 400 nM; p38α MAPK: 1,900 nM |
| Quantified Difference | 4.7-fold more potent than N-(4-morpholinophenyl) analog; 22-fold selectivity over p38α |
| Conditions | Recombinant human JNK3 (39–402 aa), radiometric filtration assay, 15-min incubation, biotinylated ATF2 substrate |
Why This Matters
For researchers requiring potent JNK3 inhibition with a defined selectivity window, the 2-methoxybenzyl derivative offers a measurable advantage in both potency and kinase selectivity over the commercially available N-(4-morpholinophenyl) alternative.
- [1] BindingDB. (n.d.). BDBM50495033: CHEMBL3099965 — IC₅₀ data for 2-aminothiazole JNK3 inhibitors. Retrieved April 28, 2026. View Source
- [2] ChEMBL. (n.d.). CHEMBL3099965: Bioactivity summary for 2-aminothiazole-acetamide series. EMBL-EBI. Retrieved April 28, 2026. View Source
